

cost-effectiveness analysis of different synthetic pathways to 4-Chloro-5-methoxyquinazoline

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Compound of Interest

Compound Name: 4-Chloro-5-methoxyquinazoline

Cat. No.: B576197

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A Comparative Guide to the Cost-Effective Synthesis of 4-Chloro-5-methoxyquinazoline

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. **4-Chloro-5-methoxyquinazoline** is a valuable building block in the preparation of a variety of biologically active compounds. This guide provides a comparative cost-effectiveness analysis of two distinct synthetic pathways to this target molecule, supported by detailed experimental protocols and quantitative data.

Executive Summary

Two primary synthetic routes to **4-Chloro-5-methoxyquinazoline** are evaluated:

- **Pathway 1: Two-Step Synthesis from 2-Amino-6-methoxybenzoic Acid.** This classic approach involves the cyclization of 2-amino-6-methoxybenzoic acid with formamide to yield 5-methoxyquinazolin-4(3H)-one, followed by a chlorination step.
- **Pathway 2: One-Pot Synthesis from 2-Amino-N,N-dimethyl-6-methoxybenzamide.** This streamlined route utilizes a Vilsmeier-Haack type reaction for a one-pot cyclization and chlorination of a substituted benzamide.

The analysis reveals that while Pathway 2 offers a more direct, one-pot approach, the overall cost-effectiveness and accessibility of starting materials may favor the more traditional two-step

method outlined in Pathway 1, depending on the scale of the synthesis and availability of reagents.

Data Presentation

| Parameter | Pathway 1: Two-Step Synthesis | Pathway 2: One-Pot Synthesis |
|-------------------|--|---|
| Starting Material | 2-Amino-6-methoxybenzoic acid | 2-Amino-N,N-dimethyl-6-methoxybenzamide |
| Number of Steps | 2 | 1 |
| Key Reagents | Formamide, Phosphorus oxychloride (or Thionyl chloride) | Phosphorus oxychloride, N,N-Dimethylformamide (DMF) |
| Overall Yield | High (estimated >80%) | Moderate to High (yields can be variable) |
| Key Advantages | Readily available starting material, well-established reactions. | One-pot procedure, potentially faster. |
| Key Disadvantages | Two distinct reaction and work-up steps. | Starting material may require separate synthesis. |
| Estimated Cost | Lower to Moderate | Moderate |

Experimental Protocols

Pathway 1: Two-Step Synthesis from 2-Amino-6-methoxybenzoic Acid

Step 1: Synthesis of 5-methoxyquinazolin-4(3H)-one

A mixture of 2-amino-6-methoxybenzoic acid (1 mole) and formamide (4 moles) is heated at 160-170°C for 4 hours. The reaction mixture is then cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 5-methoxyquinazolin-4(3H)-one. This reaction typically proceeds with a high yield.

Step 2: Synthesis of **4-Chloro-5-methoxyquinazoline**

5-methoxyquinazolin-4(3H)-one (1 mole) is refluxed in an excess of phosphorus oxychloride (POCl_3) (5-10 moles) for 2-4 hours. Alternatively, a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl_5) can be used. Another effective chlorinating agent is thionyl chloride (SOCl_2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully quenched with ice-water, and the resulting precipitate is collected by filtration, washed with a dilute sodium bicarbonate solution and then water, and dried to yield **4-Chloro-5-methoxyquinazoline**. This chlorination step is generally high-yielding.

Pathway 2: One-Pot Synthesis from 2-Amino-N,N-dimethyl-6-methoxybenzamide

A solution of 2-amino-N,N-dimethyl-6-methoxybenzamide (1 mole) in N,N-dimethylformamide (DMF) is treated with phosphorus oxychloride (POCl_3) (2-3 moles) at 0°C . The reaction mixture is then stirred at room temperature for a specified time until the reaction is complete (monitored by TLC). The mixture is then carefully poured into ice-water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to give **4-Chloro-5-methoxyquinazoline**.

Cost-Effectiveness Analysis

The cost-effectiveness of each pathway is dependent on the price and availability of the starting materials and reagents, as well as the overall yield and operational efficiency.

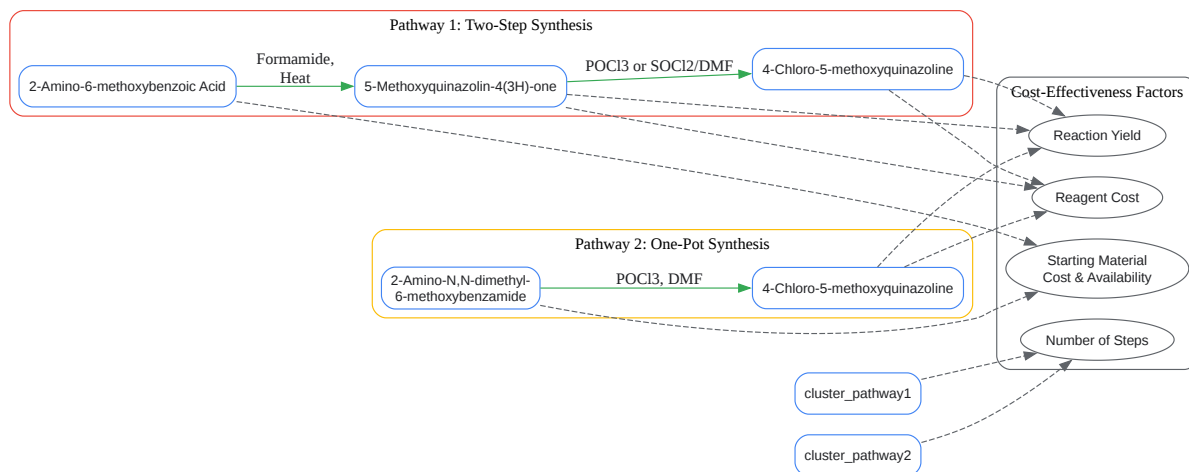
| Reagent | Pathway 1 - Estimated Cost (per mole of product) | Pathway 2 - Estimated Cost (per mole of product) |
|---|--|--|
| 2-Amino-6-methoxybenzoic acid | ~\$150 - \$250 | - |
| 2-Amino-N,N-dimethyl-6-methoxybenzamide | - | Cost variable (likely requires synthesis) |
| Formamide | ~\$10 - \$20[1][2] | - |
| Phosphorus oxychloride | ~\$50 - \$100[3][4][5] | ~\$50 - \$100[3][6][4][5] |
| Thionyl chloride (alternative) | ~\$20 - \$40[7][8][9][10] | - |
| N,N-Dimethylformamide (DMF) | Catalytic amount (negligible) | Solvent quantity (~\$5 - \$15) [11][12] |
| Total Estimated Reagent Cost | ~\$210 - \$370 | >\$150 (highly dependent on benzamide cost) |

Note: Prices are estimates based on available market data and can vary significantly based on supplier, purity, and quantity.

Pathway 1 utilizes a commercially available and relatively moderately priced starting material, 2-amino-6-methoxybenzoic acid. The other reagents, formamide and phosphorus oxychloride or thionyl chloride, are also common and relatively inexpensive bulk chemicals.[1][2][3][6][4][5][7][8][9][10]

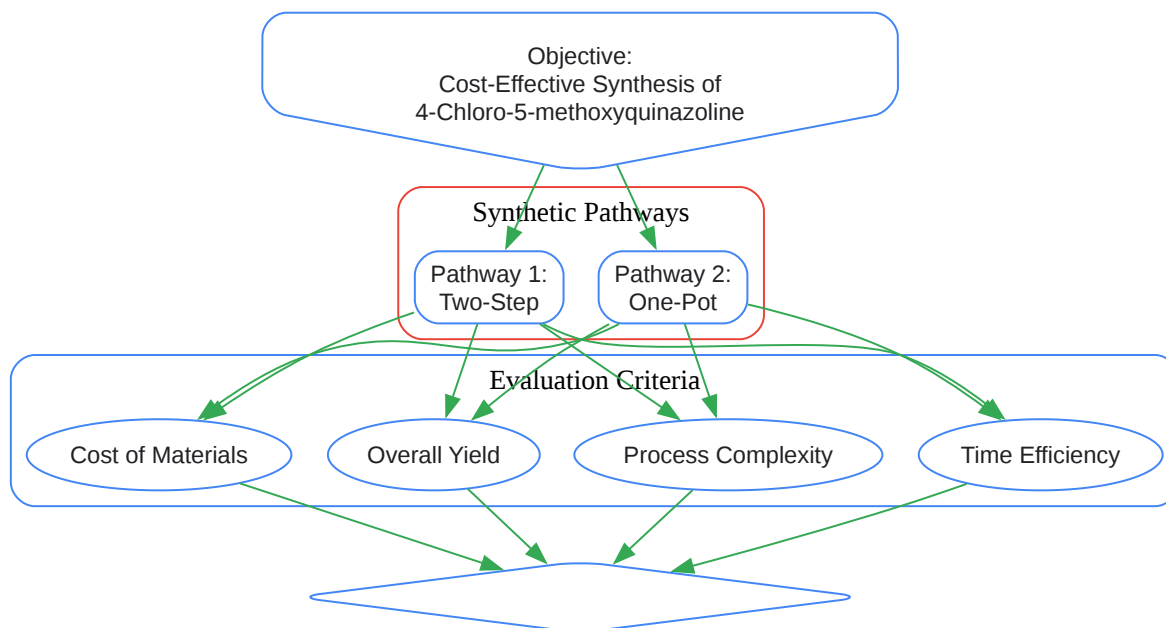
Pathway 2's cost-effectiveness is heavily reliant on the accessibility and cost of the starting material, 2-amino-N,N-dimethyl-6-methoxybenzamide. If this starting material needs to be synthesized in-house, the overall cost and time for this pathway would increase, potentially making Pathway 1 more economical for many applications.

Mandatory Visualization



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Caption: Comparative workflow of two synthetic pathways to **4-Chloro-5-methoxyquinazoline**.



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Caption: Decision matrix for selecting the optimal synthetic pathway.

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